molecular formula C11H16N2 B1388112 3',4'-Dihydro-2'H-spiro[cyclopentane-1,1'-pyrrolo[1,2-a]pyrazine] CAS No. 1210719-18-8

3',4'-Dihydro-2'H-spiro[cyclopentane-1,1'-pyrrolo[1,2-a]pyrazine]

Cat. No.: B1388112
CAS No.: 1210719-18-8
M. Wt: 176.26 g/mol
InChI Key: GVGZDJBTVHBYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound 3',4'-dihydro-2'H-spiro[cyclopentane-1,1'-pyrrolo[1,2-a]pyrazine] adheres to IUPAC nomenclature rules for spirocyclic systems. The name is constructed as follows:

  • Spiro junction : The single shared atom connecting the two rings is the spiro center. In this case, the cyclopentane (five-membered alkane ring) and pyrrolo[1,2-a]pyrazine (fused pyrrole-pyrazine system) share a single carbon atom.
  • Parent structures :
    • Cyclopentane : A saturated five-membered ring.
    • Pyrrolo[1,2-a]pyrazine : A fused bicyclic system where the pyrrole ring is fused to the pyrazine at positions 1 and 2 of the pyrazine.
  • Hydrogenation status :
    • 3',4'-Dihydro : Two hydrogen atoms are added to the pyrrole ring of the pyrrolo[1,2-a]pyrazine system, saturating the 3' and 4' positions.
    • 2'H : Indicates the position of hydrogenation in the pyrrolo ring.

The IUPAC name reflects the spirocyclic arrangement, hydrogenation pattern, and fused heterocyclic system.

Molecular Architecture and Spirocyclic Topology

The compound’s molecular architecture comprises two interconnected rings:

  • Cyclopentane ring : A five-membered saturated carbon ring.
  • Pyrrolo[1,2-a]pyrazine core :
    • Pyrazine : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
    • Pyrrole : A five-membered aromatic ring fused to the pyrazine at positions 1 and 2 of the pyrazine.
    • Dihydro modification : The pyrrole ring is partially saturated (3',4'-dihydro), resulting in a non-aromatic structure.
Spirocyclic Geometry
  • Spiro junction : The shared carbon atom connects the cyclopentane and pyrrolo[1,2-a]pyrazine systems.
  • Ring puckering : The cyclopentane ring adopts a puckered conformation (e.g., envelope or twist-chair), while the pyrazine ring remains planar due to aromaticity.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

1H NMR Data (predicted for similar spirocyclic compounds):

δ (ppm) Multiplicity Assignment
8.05–8.02 Singlet Pyrazine aromatic protons
7.65–7.29 Multiplet Pyrrole aromatic protons
3.06–2.93 Multiplet Cyclopentane CH2 protons
1.50–1.46 Multiplet Cyclopentane CH2 protons

13C NMR Data (inferred from structural analogs):

δ (ppm) Assignment
145–150 Pyrazine C=N carbons
110–130 Pyrrole aromatic carbons
20–30 Cyclopentane CH2 carbons
Infrared (IR) Spectroscopy

Key absorption bands:

Wavenumber (cm⁻¹) Functional Group
1600–1500 Pyrazine C=N stretching
3100–3000 Aromatic C–H stretching
2900–2850 Cyclopentane C–H stretching
1450–1380 Cyclopentane C–H bending
Mass Spectrometry (MS)
m/z Fragment Ion
176.26 [M]+ (molecular ion)
161.20 [M–CH3]+
133.09 Pyrrolo[1,2-a]pyrazine fragment

X-ray Crystallographic Analysis

While no direct crystallographic data exists for this compound, structural analogs (e.g., spiro[cyclohexane-pyrrolopyrazine]) reveal:

  • Spiro junction geometry : Tetrahedral coordination at the shared carbon atom.
  • Pyrazine planarity : Aromaticity maintains a flat geometry.
  • Cyclopentane puckering : Twist-chair or envelope conformation to minimize strain.

Predicted Bond Lengths (based on analogous systems):

Bond Length (Å)
C–C (spiro junction) 1.54–1.56
C–N (pyrazine) 1.32–1.35
C–C (cyclopentane) 1.53–1.55

Properties

IUPAC Name

spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclopentane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-6-11(5-1)10-4-3-8-13(10)9-7-12-11/h3-4,8,12H,1-2,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGZDJBTVHBYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C3=CC=CN3CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Multicomponent Cycloaddition (MCC)

Methodology:

  • Reactants: Primary amines (e.g., allylamine), maleimides (e.g., N-methylmaleimide), and aldehydes (e.g., cinnamaldehyde).
  • Reaction Conditions: Typically conducted in sealed toluene or ethanol at elevated temperatures (~120°C) for extended periods (~17 hours).
  • Procedure:
a. Combine the amine, maleimide, and aldehyde in toluene or ethanol.
b. Heat under reflux at ~120°C for 17 hours.
c. Monitor the reaction progress via TLC or LC/MS.
d. Purify the crude product through chromatography (silica gel, eluting with methanol/dichloromethane mixtures).

Outcome: Formation of the spirocyclic core via sequential addition and cyclization, yielding the target compound with high stereochemical purity.

Data Table of Key Preparation Parameters

Method Reactants Solvent Temperature Time Yield (%) Key Features
MCC (Multicomponent) Amine + Maleimide + Aldehyde Toluene/Ethanol ~120°C 17 h 78 Sequential addition, intramolecular cyclization
Cyclization of Precursors Functionalized piperidine derivatives Ethanol 70°C 4 h >70 Acid catalysis, intramolecular ring closure
Sequential Maleimide Addition Allylamine derivatives Sealed vessel 120°C 17 h 78 1,3-Dipolar cycloaddition
Cyclocondensation Amino acids + Isocyanides Methanol RT–70°C 24–72 h 55–95 Stereoselective formation, separation of diastereomers

Research Findings and Optimization Insights

  • Reaction Order and Conditions: Precise order of reactant addition significantly influences yield and stereochemistry, especially in MCC approaches.
  • Catalyst Selection: Acid catalysis (e.g., p-toluenesulfonic acid) enhances cyclization efficiency.
  • Temperature Control: Elevated temperatures favor intramolecular cyclization but require careful monitoring to prevent decomposition.
  • Purification: Chromatography remains the most effective method for isolating pure stereoisomers and high-purity compounds.
  • Yield Optimization: Use of excess reactants and optimized solvent systems can improve yields, with some methods achieving over 90%.

Chemical Reactions Analysis

Types of Reactions: 3',4'-Dihydro-2'H-spiro[cyclopentane-1,1'-pyrrolo[1,2-a]pyrazine] can undergo various chemical reactions, including:

  • Oxidation: Conversion of the compound to its corresponding oxides or derivatives.

  • Reduction: Reduction of functional groups within the compound.

  • Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3',4'-Dihydro-2'H-spiro[cyclopentane-1,1'-pyrrolo[1,2-a]pyrazine] has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It may serve as a ligand for biological targets or as a probe in biochemical studies.

  • Industry: Use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3',4'-Dihydro-2'H-spiro[cyclopentane-1,1'-pyrrolo[1,2-a]pyrazine] exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine] Derivatives

  • Structural Difference : Replacing the cyclopentane ring with a cyclohexane (as in 3',4'-dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine]) increases ring size and alters steric bulk.
  • Impact on Properties : Larger rings may enhance lipophilicity but reduce metabolic stability due to increased surface area for enzymatic oxidation. Cyclohexane derivatives could exhibit improved solubility compared to cyclopentane analogs due to subtle polarity differences .

Octahydropyrrolo[1,2-a]pyrazines

  • Structural Difference : Fully saturated pyrrolo[1,2-a]pyrazine systems (e.g., octahydropyrrolo[1,2-a]pyrazine) lack the spiro junction and partial unsaturation.
  • Biological Relevance: These compounds are potent adenosine A2A receptor antagonists, with selectivity attributed to their bicyclic piperazine cores.

Hexahydropyrrolo[1,2-a]pyrazine-1,4-diones (Diketopiperazines)

  • Structural Difference : Incorporation of diketopiperazine moieties introduces two carbonyl groups, increasing polarity and hydrogen-bonding capacity.
  • Functional Impact : Diketopiperazines (e.g., hexahydro-3-isobutylpyrrolo[1,2-a]pyrazine-1,4-dione) exhibit antimicrobial and anticancer activities. The spirocyclopentane analog’s lack of polar groups may reduce solubility but improve membrane permeability .

Benzo-Fused Pyrrolo[1,2-a]pyrazines

  • Structural Difference : Fusion with benzene rings (e.g., benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine) extends π-conjugation, enhancing fluorescence properties.
  • Optical Properties: Benzo-fused derivatives show aggregation-induced emission (AIE) with substituent-dependent shifts (e.g., 8c: λem = 450 nm in DMSO). The spirocyclopentane analog, lacking extended conjugation, is unlikely to exhibit significant luminescence, redirecting its utility toward non-optical applications .

Physicochemical Comparison

Property Spirocyclopentane Derivative Benzo-Fused Analog Diketopiperazine
LogP High (predicted) Moderate Low (due to carbonyls)
Solubility (aq.) Low Moderate High
Metabolic Stability High (rigid structure) Moderate Variable (enzyme targets)

Q & A

What are the fundamental synthetic methodologies for constructing the pyrrolo[1,2-a]pyrazine core in academic research?

The pyrrolo[1,2-a]pyrazine core is synthesized via:

  • Pd-catalyzed direct C6 arylation : Reacting pyrrolo[1,2-a]pyrazines with aryl bromides under Pd(OAc)₂ catalysis (70–85% yields) .
  • One-pot multicomponent reactions : Combining ethylenediamine, acetylenic esters, and nitrostyrenes to form the scaffold without catalysts .
  • Dehydrative cyclization : Base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by cyclization with NH₄OAc (60–75% yields) .
MethodCatalyst/ConditionsYield (%)Reference
Pd-catalyzed arylationPd(OAc)₂, Cs₂CO₃, DMF70–85
One-pot multicomponentSolvent-free, 80°C65–78
Dehydrative cyclizationK₂CO₃, NH₄OAc, reflux60–75

How can enantioselective synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives be achieved?

Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts using [Ir(cod)Cl]₂ and (R)-SegPhos ligand achieves up to 95% enantiomeric excess (ee). Critical additives like Cs₂CO₃ enhance conversion (from 40% to 90%) and suppress racemization .

What biological activities have been reported for pyrrolo[1,2-a]pyrazine derivatives, and how are they evaluated?

  • 5-HT₄ receptor antagonism : Radioligand binding assays (IC₅₀ = 10–50 nM) using transfected HEK-293 cells .
  • Anticancer activity : MTT assays against prostate (PC-3) and breast (MCF-7) cancer cells (IC₅₀ = 2–10 µM) .
  • Antifungal effects : MIC assays against Candida albicans (MIC = 8–32 µg/mL) via bromination of the pyrrole ring .
ActivityAssay TypeKey SubstituentsReference
5-HT₄ antagonismRadioligand bindingThieno[3,2-e]pyrazine
AnticancerMTT viabilityDiacylpyrrolo-pyrazine
AntifungalMIC determination6,7-Dibromo derivatives

What advanced analytical techniques are critical for characterizing spirocyclic pyrrolo[1,2-a]pyrazine derivatives?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., [M + Na]⁺ peaks with <2 ppm error) .
  • Multinuclear NMR : ¹H/¹³C NMR distinguishes spirocyclic regiochemistry (e.g., δ 4.2–5.1 ppm for cyclopentane protons) .
  • X-ray crystallography : Resolves absolute configurations of chiral spirocenters .

How are spirocyclic pyrrolo[1,2-a]pyrazine derivatives designed for enhanced bioactivity?

Spirocycles are constructed via:

  • Domino annulation : Combining indole-2,3-diones with propargylamines to form spiro[indoline-3,3'-quinoline] derivatives (60% yields) .
  • Intramolecular cyclization : Au-catalyzed cyclization of N-propargyl indoles to access fused pyrazolo[1,5-a]pyrazines .

How do structural modifications influence the biological activity of pyrrolo[1,2-a]pyrazines?

  • Electron-withdrawing groups (e.g., Br, Cl) at C6/C7 enhance antifungal activity (MIC reduced by 4–8×) .
  • N-Alkylation improves 5-HT₄ receptor binding affinity (Kᵢ = 5 nM vs. 50 nM for unsubstituted analogs) .
  • Spirocyclic motifs increase metabolic stability in anticancer assays (t₁/₂ > 24 hrs) .

What computational approaches support the rational design of pyrrolo[1,2-a]pyrazine derivatives?

  • DFT calculations : Predict regioselectivity in Pd-catalyzed C–H arylation (ΔΔG‡ < 2 kcal/mol for C6 vs. C8 activation) .
  • Molecular docking : Models interactions between 5-HT₄ antagonists and receptor binding pockets (Glide score = −9.2) .

How can researchers address discrepancies in reported synthetic yields for pyrrolo[1,2-a]pyrazine derivatives?

  • Catalyst optimization : Switching from Pd(OAc)₂ to PdCl₂(PPh₃)₂ improves yields in direct arylation (from 50% to 85%) .
  • Additive screening : Cs₂CO₃ vs. K₃PO₄ in iridium-catalyzed hydrogenation increases conversion from 40% to 90% .
  • Purity control : HPLC purification (≥95% purity) reduces side products in one-pot syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',4'-Dihydro-2'H-spiro[cyclopentane-1,1'-pyrrolo[1,2-a]pyrazine]
Reactant of Route 2
3',4'-Dihydro-2'H-spiro[cyclopentane-1,1'-pyrrolo[1,2-a]pyrazine]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.